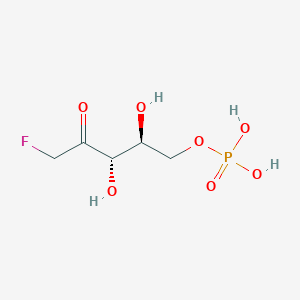
1-Fluoro-1-deoxyribulose-5-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1-deoxyribulose-5-phosphate (FDRP) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in biochemical research. FDRP is a fluorinated analog of ribulose-5-phosphate, which is an important intermediate in the Calvin cycle of photosynthesis. FDRP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
1-Fluoro-1-deoxyribulose-5-phosphate acts as a competitive inhibitor of Rubisco, which is the enzyme responsible for fixing CO2 in the Calvin cycle. 1-Fluoro-1-deoxyribulose-5-phosphate binds to the active site of Rubisco, preventing the binding of CO2 and inhibiting the enzyme's activity. 1-Fluoro-1-deoxyribulose-5-phosphate has been shown to be a potent inhibitor of Rubisco, with an inhibition constant (Ki) of 0.2 μM.
Biochemical and Physiological Effects:
1-Fluoro-1-deoxyribulose-5-phosphate has been shown to have a significant effect on the activity of Rubisco and the Calvin cycle. Inhibition of Rubisco by 1-Fluoro-1-deoxyribulose-5-phosphate results in a decrease in CO2 fixation and a reduction in photosynthetic efficiency. 1-Fluoro-1-deoxyribulose-5-phosphate has also been shown to affect the expression of genes involved in the regulation of Rubisco activity and the Calvin cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Fluoro-1-deoxyribulose-5-phosphate has several advantages for lab experiments, including its high potency as a Rubisco inhibitor and its ability to selectively inhibit Rubisco without affecting other enzymes. However, 1-Fluoro-1-deoxyribulose-5-phosphate has some limitations, including its high cost and the potential for non-specific binding to other proteins.
Direcciones Futuras
There are several future directions for research on 1-Fluoro-1-deoxyribulose-5-phosphate, including the development of more efficient synthesis methods, the investigation of 1-Fluoro-1-deoxyribulose-5-phosphate's potential as a herbicide, and the exploration of 1-Fluoro-1-deoxyribulose-5-phosphate's potential as a tool for studying other metabolic pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Fluoro-1-deoxyribulose-5-phosphate and its potential applications in agriculture and biotechnology.
Conclusion:
In conclusion, 1-Fluoro-1-deoxyribulose-5-phosphate is a synthetic molecule that has significant potential for scientific research applications. Its ability to selectively inhibit Rubisco makes it a valuable tool for studying the Calvin cycle and the regulation of Rubisco activity. While 1-Fluoro-1-deoxyribulose-5-phosphate has some limitations, its high potency and selectivity make it a promising candidate for future research in the fields of agriculture and biotechnology.
Métodos De Síntesis
1-Fluoro-1-deoxyribulose-5-phosphate can be synthesized using various methods, including the reaction of 1,2,3,4,5-pentachloro-6-fluorocyclohexene with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 1,2,3,4,6-pentachloro-5-fluorocyclohexene with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Both methods result in the formation of 1-Fluoro-1-deoxyribulose-5-phosphate with high yields.
Aplicaciones Científicas De Investigación
1-Fluoro-1-deoxyribulose-5-phosphate has numerous scientific research applications, including its use as a tool for studying the Calvin cycle of photosynthesis. 1-Fluoro-1-deoxyribulose-5-phosphate has been used to investigate the role of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in the Calvin cycle, as well as the mechanism of CO2 fixation. 1-Fluoro-1-deoxyribulose-5-phosphate has also been used to study the regulation of Rubisco activity and the effect of environmental factors on Rubisco activity.
Propiedades
Número CAS |
131612-92-5 |
|---|---|
Nombre del producto |
1-Fluoro-1-deoxyribulose-5-phosphate |
Fórmula molecular |
C5H10FO7P |
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
[(2S,3S)-5-fluoro-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10FO7P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-5,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |
Clave InChI |
XQHSLGTXOCNQIE-CRCLSJGQSA-N |
SMILES isomérico |
C([C@@H]([C@@H](C(=O)CF)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)CF)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(=O)CF)O)O)OP(=O)(O)O |
Sinónimos |
1-FDRP 1-fluoro-1-deoxyribulose-5-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)




![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)